molecular formula C23H20FNO3 B4072766 1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one

1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one

Cat. No.: B4072766
M. Wt: 377.4 g/mol
InChI Key: GKPLVSYLGAWFIO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its unique structure, which includes a four-membered azetidinone ring substituted with fluorophenyl, methoxyphenoxy, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific transformation desired. The major products formed from these reactions vary based on the reaction type and conditions.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-phenylazetidin-2-one: This compound lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-chlorophenyl)azetidin-2-one: The presence of a chlorine atom instead of a methyl group can lead to different reactivity and biological activity.

    1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-nitrophenyl)azetidin-2-one: The nitro group introduces additional electronic effects, potentially altering the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO3/c1-15-3-5-16(6-4-15)21-22(28-20-13-11-19(27-2)12-14-20)23(26)25(21)18-9-7-17(24)8-10-18/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLVSYLGAWFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one
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1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one
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1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one
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1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one
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1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one
Reactant of Route 6
1-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)azetidin-2-one

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